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Compound of Interest

cis-2,5-Dimethyl-pyrrolidine
Compound Name:

hydrochloride
CAS No.: 4209-65-8
Cat. No.: B1390754

Get Quote

Executive Summary

cis-2,5-Dimethylpyrrolidine hydrochloride (CAS: 4209-65-8 for the cis-isomer) is a critical
nitrogen heterocycle used as a pharmacophore in drug discovery and as a ligand scaffold in
asymmetric catalysis.[1] Unlike its trans-isomer (a racemate of (2. R_,5 R )and (2_.S ,5 S)),
the cis-isomer is a meso compound possessing an internal plane of symmetry. This
stereochemical distinction is the focal point of its spectroscopic identification. This guide
provides a definitive protocol for its synthesis, purification, and structural validation using NMR,
IR, and MS.

Chemical Identity & Properties
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Parameter

Data

IUPAC Name

(2_R_,5_S )-2,5-Dimethylpyrrolidine
hydrochloride

Common Name

cis-2,5-Dimethylpyrrolidine HCI

CAS Number

4209-65-8 (specific to cis); 3378-71-0 (free base

mix)

Molecular Formula

CeH1sN[1][2][3][4][5][6][7] - HCI

Molecular Weight

135.64 g/mol (Salt); 99.17 g/mol (Free Base)

Stereochemistry

Meso (achiral due to internal symmetry)

Physical State

Hygroscopic crystalline solid

Solubility

Highly soluble in H20, MeOH, EtOH; sparingly
in Et20

Synthesis & Purification Logic

The synthesis of the cis-isomer relies on the stereoselective hydrogenation of the aromatic

pyrrole precursor. Unlike thermodynamic equilibration which may favor the trans-isomer,

catalytic hydrogenation of 2,5-dimethylpyrrole predominantly yields the cis-isomer via syn-

addition of hydrogen across the aromatic ring.

Experimental Workflow

The following Graphviz diagram illustrates the critical pathway from the precursor

(acetonylacetone) to the isolated hydrochloride salt, highlighting the stereocontrol point.
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Caption: Synthesis of cis-2,5-dimethylpyrrolidine HCI via stereoselective hydrogenation of 2,5-
dimethylpyrrole.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

The definitive identification of the cis-isomer rests on symmetry and coupling constants. The cis
isomer (meso) possesses a plane of symmetry bisecting the N-atom and the C3-C4 bond,
making the two methyl groups chemically equivalent, as well as the C2/C5 protons.

Protocol: Sample Preparation

e Solvent: Deuterium Oxide (D20) or CDCIs (if free base). For the HCI salt, D20 is preferred to
eliminate exchangeable proton broadening.

e Concentration: 10-15 mg in 0.6 mL solvent.

o Reference: TMS (0.00 ppm) or residual solvent peak (HDO: 4.79 ppm).

1H NMR Data (Typi(‘al faor HCI Salt in D')())

Signal Shift (5, Lo . Coupling Structural
. Multiplicity Integration .
Assignment ppm) (J) Insight

Equivalent

methyls
CHs (C2/C5) 1.40-1.45 Doublet (d) 6H ~6.5 Hz ]

confirm

symmetry.

[3-protons
CHz (C3/C4) 1.70-1.85 Multiplet (m) 2H - (pseudo-

axial).

B-protons
CHz (C3/C4) 2.15-2.30 Multiplet (m) 2H - (pseudo-

equatorial).

Deshielded
CH (C2/C5) 3.60 - 3.80 Multiplet (m) 2H - by adjacent
N+.
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Stereochemical Differentiation Logic

To distinguish cis from trans, one must analyze the complexity of the methylene signals and
NOE (Nuclear Overhauser Effect) interactions.
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Caption: Logic flow for distinguishing cis/trans stereoisomers using NMR spectroscopy.

Infrared Spectroscopy (IR)

The HCI salt exhibits characteristic ammonium bands that are absent in the free base.
+ Method: KBr Pellet or ATR (Attenuated Total Reflectance).
* Key Absorptions:

o 2400-3000 cm~*: Broad, strong absorption characteristic of the N—H™* stretching vibration
(ammonium salt).

o 2960, 2870 cm~1. C—H stretching (sp3).
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o 1580-1600 cm~*: N—H bending (deformation).
o 1450 cm~1: Methyl group bending.
Mass Spectrometry (MS)
o Method: ESI (Electrospray lonization) or CI (Chemical lonization).
e Data:
o [M+H]*:m/z 100.1 (Base peak).
o Fragmentation: Loss of methyl group (m/z 84) is a common pathway.
o Note: The chloride counterion (Cl~) may be observed in negative mode (m/z 35/37).

Quality Control & Purity Assessment

For drug development applications, ensuring the absence of the trans-isomer and aromatic
pyrrole impurities is vital.

e Melting Point: The cis-HCI salt is a solid. (Note: The free base is a liquid, bp 105-106°C).[4] A
sharp melting point range indicates high purity; a broad range suggests cis/trans

contamination.

o Elemental Analysis:
o Theoretical (CsH14CIN): C: 53.13%, H: 10.40%, N: 10.33%.
o Acceptance: Within £0.4% of theoretical values.

e Impurity Profiling:

o Pyrrole Content: Monitor UV absorbance at 210-220 nm (pyrrolidines have low UV
absorbance; pyrroles absorb strongly).

o trans-Isomer: Detectable by 13C NMR (distinct shift of methyl carbons) or GC of the free
base (using a chiral column or derivatization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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